S-(11-Bromoundecyl) ethanethioate
CAS No.: 947150-46-1
Cat. No.: VC3321068
Molecular Formula: C13H25BrOS
Molecular Weight: 309.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 947150-46-1 |
---|---|
Molecular Formula | C13H25BrOS |
Molecular Weight | 309.31 g/mol |
IUPAC Name | S-(11-bromoundecyl) ethanethioate |
Standard InChI | InChI=1S/C13H25BrOS/c1-13(15)16-12-10-8-6-4-2-3-5-7-9-11-14/h2-12H2,1H3 |
Standard InChI Key | JEDBIVNXPYJQIU-UHFFFAOYSA-N |
SMILES | CC(=O)SCCCCCCCCCCCBr |
Canonical SMILES | CC(=O)SCCCCCCCCCCCBr |
Introduction
Chemical Identity and Properties
S-(11-Bromoundecyl) ethanethioate, also known as S-(11-Bromoundecyl) thioacetate or thioacetic acid S-(11-bromoundecyl) ester, is an organosulfur compound characterized by a terminal bromine atom and a protected thiol group . The compound has the following key identifiers and physical properties:
Property | Value |
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IUPAC Name | S-(11-bromoundecyl) ethanethioate |
CAS Number | 947150-46-1 |
Molecular Formula | C₁₃H₂₅BrOS |
Molecular Weight | 309.31 g/mol |
Physical State | Yellow oil/solid |
Density | 0.500 g/mL at 25°C |
Refractive Index | n₂₀/D 1.496 |
Flash Point | >110°C |
Purity (Commercial) | ≥95% |
The chemical structure features an 11-carbon alkyl chain with a bromine atom at one end and a thioacetate group at the other end, making it an excellent bifunctional linker molecule . The thioacetate group serves as a protected form of a thiol, which can be deprotected under basic conditions to reveal the reactive thiol functionality.
Synthesis Methods
The synthesis of S-(11-Bromoundecyl) ethanethioate has been well-documented in scientific literature, with high-yield methods available. The most common synthetic route involves the addition of thioacetic acid to 11-bromo-1-undecene via radical addition:
Standard Synthetic Procedure
Under an argon atmosphere, 11-bromo-1-undecene (13.0 mmol) is added to dry toluene (40 ml), followed by the careful addition of thioacetic acid (48.3 mmol). The reaction mixture is heated to 55°C, after which 2,2'-azobis(2-methylpropionitrile) (AIBN) (6.1 mmol) is added as a radical initiator. The solution is then heated to 80°C for 4 hours .
After cooling to room temperature, the toluene layer is washed with saturated NaHCO₃ solution and deionized water. The organic layer is dried over MgSO₄, and toluene is removed under vacuum. The residue is purified via silica column chromatography using petroleum ether/ethyl acetate (70:1) as the eluent, resulting in a yellow oil .
This method typically yields 3.84 g (12.4 mmol) of product, representing a 96% yield, which demonstrates the efficiency of this synthetic approach .
Spectroscopic Characterization
The synthesized compound can be characterized by ¹H NMR spectroscopy:
δH (300 MHz, CDCl₃) 3.38 (t, 2H, CH₂, J = 6.9 Hz), 2.84 (t, 2H, CH₂, J = 7.3 Hz), 2.29 (s, 3H, CH₃), 1.83 (m, 2H, CH₂), 1.45–1.21 (m, 16H, CH₂) .
The characteristic peaks at 2.84 ppm (representing the methylene adjacent to the sulfur atom) and 2.29 ppm (corresponding to the acetyl methyl group) confirm the presence of the thioacetate moiety, while the triplet at 3.38 ppm indicates the methylene adjacent to the bromine atom.
Applications in Research
S-(11-Bromoundecyl) ethanethioate has gained significant attention in various research fields due to its bifunctional nature and ability to introduce thiol groups in a protected form.
Proteomics Research
The compound is particularly valuable in proteomics research, where it is used to study enzyme inhibition, enzyme kinetics, and molecular metabolism. Its ability to form covalent bonds with proteins through its reactive bromine terminus, while maintaining a protected thiol group that can be later deprotected, makes it an excellent tool for protein modification and labeling studies .
Nanoparticle Functionalization
One of the most notable applications of S-(11-Bromoundecyl) ethanethioate is in the preparation of functionalized gold nanoparticles (GNPs). The compound serves as a critical linker in the synthesis of water-soluble gold nanoparticles containing porphyrin photosensitizers, which have potential applications in photodynamic therapy (PDT) .
Photosensitizer Development
In photosensitizer research, S-(11-Bromoundecyl) ethanethioate is used to introduce thiol-terminated chains onto porphyrin derivatives. For example, it reacts with porphyrin derivatives (PR-OH) under basic conditions to yield thioacetate-functionalized porphyrins (PR-SAc). The protected thiol group can then be deprotected using potassium hydroxide in a methanol/water mixture to produce thiol-terminated porphyrins (PR-SH) that can self-assemble onto gold nanoparticles .
This functionalization process enables the development of novel photosensitizers for photodynamic therapy with improved water solubility and cellular targeting capabilities. The successful deprotection of the thioacetate group can be confirmed by ¹H NMR spectroscopy, with the disappearance of the methyl peak at 2.32 ppm and a shift in the S-CH₂ signal from 2.88 to 2.48 ppm .
Synthetic Applications in Complex Molecule Synthesis
The bifunctional nature of S-(11-Bromoundecyl) ethanethioate makes it a valuable building block in the synthesis of more complex molecules with specific functionalities.
As a Precursor for Functionalized Phenoxy Derivatives
S-(11-Bromoundecyl) ethanethioate (compound A in synthetic schemes) is often used as a starting material for the synthesis of functionalized phenoxy derivatives. For example, it can react with 4-bromophenol in the presence of potassium iodide and potassium carbonate in N,N'-dimethylformamide at 60°C to yield (11-(4-bromophenoxy)undecyl)ethanethioate (compound B) .
The reaction proceeds through nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in a yield of approximately 72%. This derivative can be further functionalized through various transformations of the bromine atom on the phenyl ring, such as conversion to a phosphonate ester through reaction with triethylphosphite in the presence of anhydrous NiCl under microwave conditions .
Thiol Deprotection Strategies
The thioacetate group in S-(11-Bromoundecyl) ethanethioate serves as a protected form of a thiol, which can be deprotected under basic conditions. Typically, the deprotection is carried out using potassium hydroxide in a mixture of methanol and water, yielding the free thiol .
This deprotection strategy is particularly valuable when working with molecules that contain other functional groups that might be incompatible with thiol chemistry, allowing for selective and controlled exposure of the thiol group at the desired stage of synthesis.
Analytical Characterization Methods
Various analytical techniques can be employed to characterize S-(11-Bromoundecyl) ethanethioate and its derivatives. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly useful for confirming the structure of S-(11-Bromoundecyl) ethanethioate. Key diagnostic signals include:
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The triplet at 3.38 ppm corresponding to the methylene adjacent to bromine
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The triplet at 2.84 ppm representing the methylene adjacent to sulfur
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The singlet at 2.29 ppm for the acetyl methyl group
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The multiplet at 1.83 ppm for the methylene adjacent to the CH₂Br group
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The multiplet at 1.45-1.21 ppm representing the remaining methylene groups in the chain
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight and structural integrity of S-(11-Bromoundecyl) ethanethioate. The expected molecular ion peak would appear at m/z 309.31, corresponding to the molecular formula C₁₃H₂₅BrOS .
Infrared Spectroscopy
Infrared spectroscopy can identify the characteristic carbonyl stretch of the thioacetate group, typically appearing around 1690-1700 cm⁻¹, providing further confirmation of the compound's structure.
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